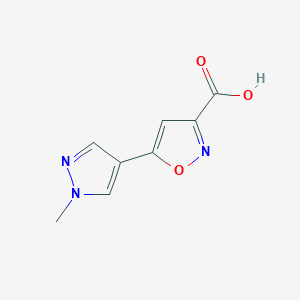

5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Description

5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (CAS: 957313-90-5) is a heterocyclic compound featuring an isoxazole ring fused to a pyrazole moiety. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol . The compound is characterized by a carboxylic acid group at the 3-position of the isoxazole and a methyl-substituted pyrazole at the 5-position. However, commercial availability is currently listed as discontinued by Fluorochem, restricting its use to laboratory investigations .

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-11-4-5(3-9-11)7-2-6(8(12)13)10-14-7/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYDIDCKWXFZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957313-90-5 | |

| Record name | 5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. One common method includes the use of hydrazine and hydroxylamine as starting materials, which undergo cyclization with appropriate carbonyl compounds under specific conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as metal-free synthetic routes. These methods aim to reduce the use of expensive and toxic catalysts, making the process more environmentally friendly . For example, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Assumed based on structural similarity.

Key Observations:

Steric hindrance from 1,5-dimethylpyrazole (Compound 6, ) may limit interactions with flat binding pockets, unlike the target’s single methyl group . Regiochemical differences: The isoxazole-5-carboxylic acid isomer () exhibits distinct hydrogen-bonding capabilities compared to the target’s 3-carboxylic acid, altering solubility and target affinity .

Functional Group Impact :

- Carboxylic acid vs. ester : The target’s free carboxylic acid (pKa ~3–4) enhances water solubility at physiological pH but may limit cell permeability. In contrast, ester derivatives (e.g., ) improve lipophilicity but are metabolically unstable due to esterase-mediated hydrolysis .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (CAS RN: 957313-90-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and research findings.

- Molecular Formula : C8H7N3O3

- Molecular Weight : 193.16 g/mol

- Structure : The compound features an isoxazole ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Case Study Findings :

- COX Inhibition : The compound demonstrated significant COX-2 selectivity with an index value of 8.22, indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Edema Model : In carrageenan-induced paw edema models in rats, the compound exhibited notable anti-inflammatory effects with minimal gastrointestinal toxicity .

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | 0.01 | 344.56 |

| Diclofenac | 54.65 | - |

Analgesic Activity

The analgesic properties of this compound have been assessed in various animal models. Its efficacy was compared to standard analgesics such as celecoxib and indomethacin.

Key Results :

- Pain Models : In models of acute pain, the compound showed a significant reduction in pain response, comparable to established analgesics .

- In Vivo Studies : The compound's analgesic effect was confirmed through behavioral tests in rodents, indicating its potential for pain management .

Antimicrobial Activity

The antimicrobial potential of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid has also been explored, particularly against bacterial strains.

Research Insights :

- Bacterial Inhibition : In vitro studies indicated that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead structure for developing new antibiotics .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Q & A

Q. How does pH affect the compound’s stability in aqueous buffers during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.